6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine
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Overview
Description
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is an organic compound with the molecular formula C10H11BrO2 It is a member of the benzodioxepine family, characterized by a bromine atom at the 6th position and a methyl group at the 3rd position on the benzodioxepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine typically involves the bromination of 3-methyl-3,4-dihydro-2H-1,5-benzodioxepine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 6-amino-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, 6-thio-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine, and 6-alkoxy-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine.
Oxidation Reactions: Products include 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-4-one and 6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-4-ol.
Reduction Reactions: Products include 3-methyl-3,4-dihydro-2H-1,5-benzodioxepine.
Scientific Research Applications
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine involves its interaction with specific molecular targets. The bromine atom and the benzodioxepine ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-3,4-dihydro-2H-1,4-benzothiazine
- 3,4-Dihydro-2H-1,5-benzodioxepin-6-ylmethylamine
- 3,4-Dihydro-2H-1,4-benzoxazine
Uniqueness
6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine is unique due to the presence of both a bromine atom and a methyl group on the benzodioxepine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-5-12-9-4-2-3-8(11)10(9)13-6-7/h2-4,7H,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQYBLHUCPEMDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C(C(=CC=C2)Br)OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718408 |
Source
|
Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345471-19-3 |
Source
|
Record name | 2H-1,5-Benzodioxepin, 6-bromo-3,4-dihydro-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-methyl-3,4-dihydro-2H-1,5-benzodioxepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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